

Application Notes and Protocols: GLUT4 Translocation Assays with PSTi8 in L6 Muscle Cells

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Compound of Interest		
Compound Name:	PSTi8	
Cat. No.:	B15610457	Get Quote

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Introduction

Glucose transporter 4 (GLUT4), predominantly expressed in skeletal muscle and adipose tissue, is the primary mediator of insulin-stimulated glucose uptake. The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a critical step in maintaining glucose homeostasis. Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes. Consequently, assays that measure GLUT4 translocation are vital tools for a deeper understanding of metabolic diseases and for the discovery of novel therapeutic agents.

L6 rat skeletal muscle cells, particularly those stably expressing GLUT4 with an exofacial myctag (L6-GLUT4myc), are a widely used in vitro model to study this process. The external myc epitope allows for the specific detection of translocated GLUT4 on the cell surface without cell permeabilization.

PSTi8 is a novel peptide inhibitor of pancreastatin that has demonstrated potential in improving insulin sensitivity.[1][2][3] Studies have shown that **PSTi8** can enhance glucose uptake in L6 muscle cells by promoting the translocation of GLUT4 to the cell surface.[1][2][3] These application notes provide detailed protocols for performing GLUT4 translocation assays in L6-GLUT4myc cells to evaluate the effects of compounds such as **PSTi8**.



Data Presentation

The following table summarizes the reported effects of **PSTi8** on GLUT4 translocation in L6 muscle cells. Currently, publicly available data primarily focuses on the ability of **PSTi8** to counteract insulin resistance, rather than providing a direct dose-response or fold-change over basal conditions in a standard model.

Compound	Cell Line	Concentration	Observed Effect on GLUT4 Translocation	Reference
PSTi8	L6-GLUT4myc	200 nM	Attenuates the reduction in insulin-stimulated GLUT4 translocation caused by palmitate treatment.	[4]
PSTi8	L6 cells	Not specified	Increases GLUT4 translocation, leading to enhanced glucose uptake.	[2]
PSTi8	L6-GLUT4myc	Not specified	Increases GLUT4 translocation to the cell surface to promote glucose uptake.	[1][3]

Signaling Pathways and Experimental Workflow Insulin Signaling Pathway for GLUT4 Translocation

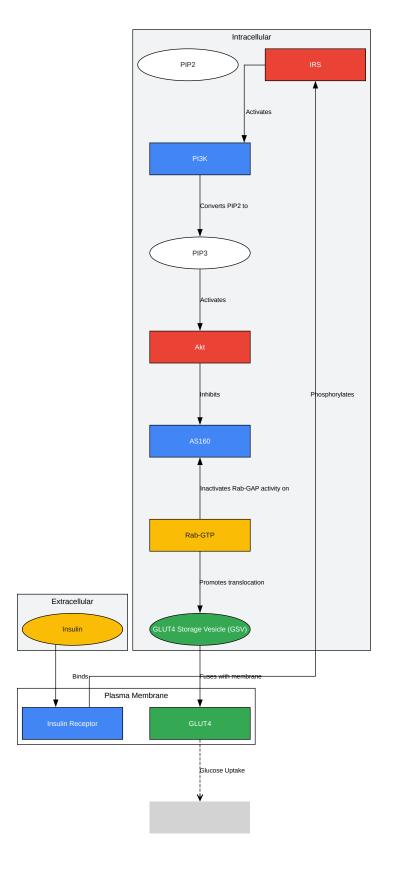


Methodological & Application

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The canonical pathway for insulin-stimulated GLUT4 translocation involves the activation of the insulin receptor, leading to a cascade of phosphorylation events. Key components include Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B). Activated Akt phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab-GTPase activating protein. This allows for the activation of Rab proteins, which are crucial for the movement and fusion of GLUT4-containing vesicles with the plasma membrane.





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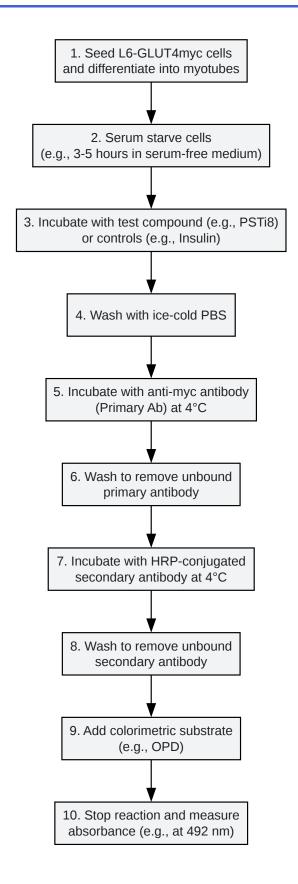
Caption: Insulin signaling cascade leading to GLUT4 translocation.



Experimental Workflow for GLUT4 Translocation Assay

The following diagram outlines the key steps in a typical antibody-based GLUT4 translocation assay in L6-GLUT4myc cells. This method allows for the quantification of GLUT4 present on the cell surface.





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